N-(3,4-dichlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
The compound N-(3,4-dichlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a hybrid molecule combining an indole core, a 1,3,4-oxadiazole ring, and a 3,4-dichlorophenyl acetamide moiety. Indole derivatives are renowned for their biological relevance, including antimicrobial and enzyme-inhibitory activities . The 1,3,4-oxadiazole ring enhances metabolic stability and contributes to binding interactions with biological targets, while the 3,4-dichlorophenyl group may improve lipophilicity and target affinity .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2/c1-2-19-24-25-20(28-19)17-9-12-5-3-4-6-16(12)26(17)11-18(27)23-13-7-8-14(21)15(22)10-13/h3-10H,2,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMVTEYAKMOMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dichlorophenyl moiety : Known for its role in enhancing bioactivity.
- Indole and oxadiazole rings : These heterocycles are associated with various biological activities, including anticancer properties.
Antitumor Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antitumor activity. For example:
- Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | U-937 | 2.41 | Cell cycle arrest |
Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial properties. They demonstrate effectiveness against a variety of bacterial strains and fungi, making them candidates for further development in antimicrobial therapy .
Anti-inflammatory and Antioxidant Effects
Studies indicate that compounds containing the oxadiazole ring can exhibit anti-inflammatory and antioxidant activities. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role. The presence of electron-withdrawing groups enhances these activities by stabilizing reactive intermediates .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry studies indicate that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby hindering cancer progression .
Recent Studies
A recent study highlighted the efficacy of oxadiazole derivatives against multiple cancer cell lines:
- Study Title : "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery"
Comparative Analysis
A comparative analysis of various oxadiazole derivatives revealed that structural modifications significantly impact biological activity:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide exhibit promising anticancer properties. Studies have demonstrated that the indole and oxadiazole moieties contribute to the inhibition of cancer cell proliferation. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structural components suggest potential activity against bacteria and fungi. Preliminary studies have indicated that derivatives containing the oxadiazole ring exhibit significant antibacterial activity, making them candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .
Biochemical Applications
1. Enzyme Inhibition
Studies have explored the potential of this compound as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in cancer metabolism or inflammation pathways. The presence of the dichlorophenyl group is believed to enhance binding affinity to target enzymes .
2. Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to interact with biological targets makes it useful for studying biological processes and pathways in cellular systems .
Material Science Applications
1. Organic Electronics
The compound's electronic properties suggest potential applications in organic electronics. Research into similar indole-based compounds has shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of oxadiazole units can enhance charge transport properties .
2. Coatings and Polymers
this compound may also find applications in coatings and polymer formulations due to its stability and chemical resistance. Its incorporation into polymer matrices could improve mechanical properties and thermal stability .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines using similar oxadiazole derivatives. |
| Study B | Antimicrobial Properties | Found effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of cyclooxygenase enzymes involved in inflammation pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Oxadiazole Hybrids
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS: 946231-78-3)
- Structure : Shares the indol-1-yl and 5-ethyl-1,3,4-oxadiazol-2-yl framework but substitutes the 3,4-dichlorophenyl group with a 4-methylbenzyl acetamide.
- Properties : Molecular weight = 374.43 g/mol; higher lipophilicity (logP) due to the methylbenzyl group.
N-(4-Acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Structure : Replaces the ethyl group on the oxadiazole with a propyl chain and substitutes the acetamide with a 4-acetamidophenyl group.
- Properties : Molecular weight = 409.47 g/mol; increased solubility due to the polar acetamido group.
- Activity : Likely targets enzyme pathways, as seen in related oxadiazole-indole hybrids .
Analogues with Modified Heterocycles or Linkers
N-(3,4-Dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12e)
- Structure: Replaces the oxadiazole-indole unit with a triazole-quinoxaline system.
- Synthesis : Synthesized via click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition .
- Activity : Demonstrated antimicrobial activity, suggesting the dichlorophenyl group enhances bioactivity .
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
Analogues Targeting Enzyme Inhibition
N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide Derivatives
- Structure : Features oxadiazole linked to arylthioacetamide groups.
- Activity : Designed as SIRT2 inhibitors for treating neurodegeneration and cancer. The oxadiazole ring and arylthio groups are critical for binding .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
Data Tables
Key Research Findings
Role of Halogenation: The 3,4-dichlorophenyl group in the target compound and 12e enhances lipophilicity and antimicrobial potency compared to non-halogenated analogues.
Heterocycle Impact : Oxadiazole-indole hybrids (e.g., target compound, 8g ) show superior enzyme inhibition over benzofuran or triazole-containing derivatives, likely due to indole’s planar structure facilitating target binding.
Synthetic Flexibility : Microwave-assisted synthesis (e.g., compound 28 ) and click chemistry offer efficient routes for diversifying acetamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
